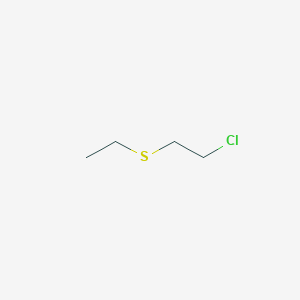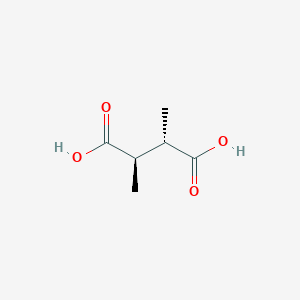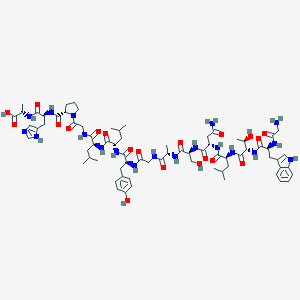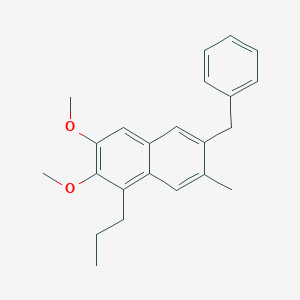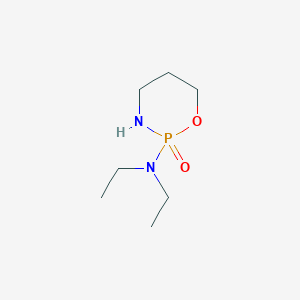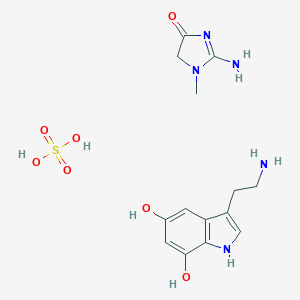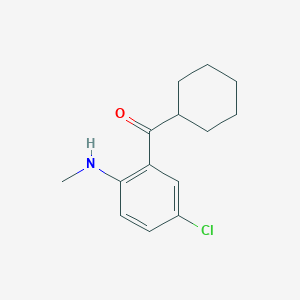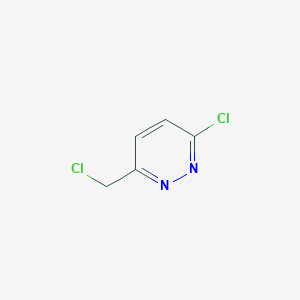
3-Chloro-6-(chloromethyl)pyridazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazine derivatives can involve several methodologies, including the microwave-assisted synthesis which has proven to be an efficient method for creating such compounds. For instance, the inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines under microwave conditions have been utilized for the rapid synthesis of substituted pyridazines (Hoogenboom, Moore, & Schubert, 2006). Another approach involves the nucleophilic substitution reactions which have been applied to the synthesis of chloro and chloromethyl substituted triazolo[4,3-b]pyridazines, revealing insights into their molecular aggregation and structure (Katrusiak & Katrusiak, 2010).
Molecular Structure Analysis
The structural analysis of such compounds is crucial for understanding their chemical behavior and potential applications. X-ray diffraction techniques, coupled with Density Functional Theory (DFT) calculations, have been employed to elucidate the molecular structures, providing detailed insights into their geometrical conformations and electronic properties. For example, studies on similar pyridazine analogs have highlighted the importance of intermolecular interactions and the role of substituents in determining the crystal packing and stability of these molecules (Sallam et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Pyridazine derivatives, including those related to 3-Chloro-6-(chloromethyl)pyridazine, have been synthesized and characterized for their structural properties. These compounds have demonstrated significant biological properties, such as anti-tumor and anti-inflammatory activities. Their structures have been elucidated using techniques like NMR, IR, mass spectral studies, and single crystal X-ray diffraction. Density functional theory (DFT) calculations have provided insights into their electronic structures and molecular interactions (Hamdi Hamid Sallam et al., 2021).
Surface Protection and Corrosion Inhibition
- Some 6-substituted 3-chloropyridazine derivatives have been evaluated for their potential to protect mild steel surfaces and inhibit corrosion in acidic environments. These studies employ electrochemical techniques and theoretical simulations to understand the molecular interactions with metal surfaces, demonstrating the compounds' effectiveness as corrosion inhibitors (L. Olasunkanmi et al., 2018).
Agricultural Chemistry
- Pyridazine derivatives are also used in agriculture for their molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulatory properties. The synthesis, structure elucidation, and computational analysis of these compounds have led to their application in protecting crops and enhancing agricultural productivity (Hamdi Hamid Sallam et al., 2022).
Antifungal and Antiviral Research
- Research into pyridazine derivatives has also extended into antifungal and antiviral areas, where specific compounds have been synthesized and assessed for their biological activity. These compounds have been shown to possess moderate to weak activity against certain pathogens, offering a potential pathway for the development of new therapeutic agents (Xiao-Bao Chen & De-Qing Shi, 2008).
Antioxidant Activity
- The antioxidant potential of pyridazine derivatives has been evaluated through in vitro and docking studies. These compounds exhibit promising antioxidant activity, highlighting their potential for therapeutic applications beyond their known biological properties (Hamdi Hamid Sallam et al., 2021).
Safety And Hazards
The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
3-chloro-6-(chloromethyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-4-1-2-5(7)9-8-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFUSBPVIYJBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626249 | |
| Record name | 3-Chloro-6-(chloromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(chloromethyl)pyridazine | |
CAS RN |
120276-59-7 | |
| Record name | 3-Chloro-6-(chloromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


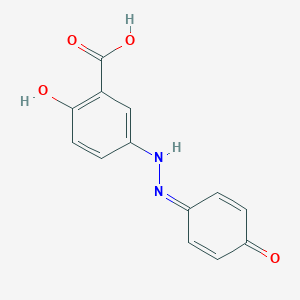
![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)
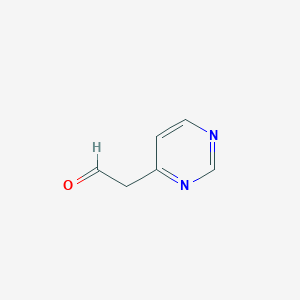
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)
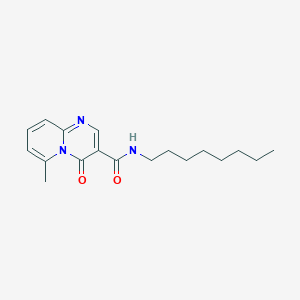
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)
